2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester
Description
Chemical Identity:
This compound, with the CAS number 358620-69-6, is a complex glycosylated tryptophan derivative. Its molecular formula is C₄₉H₅₀N₂O₁₀, and its molecular weight is 826.93 g/mol . Structurally, it features:
- A mannopyranosyl core (a six-membered sugar ring derived from mannose) with protective groups: acetyl at the 6-O position and phenylmethyl (benzyl) groups at the 2,3,4-O positions.
- An N-carbobenzoxy (Cbz)-protected L-tryptophan moiety linked to the mannose via a glycosidic bond.
- A methyl ester at the carboxyl terminus of tryptophan.
The presence of multiple protective groups (acetyl, benzyl, Cbz) indicates its use in stepwise synthetic strategies to prevent unwanted side reactions .
Limitations in Available Data: Notably, critical physicochemical properties—such as melting point, boiling point, density, and solubility—are absent from the provided sources, limiting direct functional comparisons .
Properties
Molecular Formula |
C49H50N2O10 |
|---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
methyl (2R)-3-[2-[(2S,3S,4S,5S,6S)-6-(acetyloxymethyl)-3,4,5-tris(phenylmethoxy)oxan-2-yl]-1H-indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C49H50N2O10/c1-33(52)56-32-42-44(57-28-34-17-7-3-8-18-34)46(58-29-35-19-9-4-10-20-35)47(59-30-36-21-11-5-12-22-36)45(61-42)43-39(38-25-15-16-26-40(38)50-43)27-41(48(53)55-2)51-49(54)60-31-37-23-13-6-14-24-37/h3-26,41-42,44-47,50H,27-32H2,1-2H3,(H,51,54)/t41-,42+,44+,45+,46-,47+/m1/s1 |
InChI Key |
MULCYESMRGEYCS-BGCVFVBSSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)C2=C(C3=CC=CC=C3N2)C[C@H](C(=O)OC)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=C(C3=CC=CC=C3N2)CC(C(=O)OC)NC(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis involves two main segments:
- Synthesis of the glycosyl donor: The protected mannopyranosyl derivative with acetyl and benzyl protecting groups.
- Glycosylation of the L-tryptophan methyl ester: Coupling the sugar moiety to the amino acid derivative via a glycosidic bond.
The key challenges are the selective protection/deprotection steps, stereoselective glycosylation, and maintaining the integrity of sensitive functional groups.
Synthesis of the Glycosyl Donor
The glycosyl donor, 6-O-acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl derivative, is prepared by:
- Starting from D-mannose, selective protection of hydroxyl groups at positions 2, 3, and 4 with benzyl (phenylmethyl) groups using benzyl bromide under basic conditions.
- Acetylation of the free 6-OH group with acetic anhydride in pyridine to afford the 6-O-acetyl derivative.
- Conversion of the sugar into a reactive glycosyl donor, such as a glycosyl halide or trichloroacetimidate, suitable for coupling.
This approach ensures the sugar moiety is protected to prevent side reactions during glycosylation while allowing selective activation at the anomeric center.
Preparation of N-carbobenzoxy-L-tryptophan Methyl Ester
- L-tryptophan is first protected at the amino group with a carbobenzoxy (Cbz) group via reaction with benzyl chloroformate in basic aqueous media.
- The carboxyl group is esterified to the methyl ester using standard esterification methods, such as treatment with methanol and acid catalysts or via DCC/DMAP coupling.
This yields the N-Cbz-L-tryptophan methyl ester, ready for glycosylation.
Glycosylation Reaction
The glycosylation step is critical and typically performed under conditions that promote the formation of the α-glycosidic bond:
- The glycosyl donor (e.g., trichloroacetimidate derivative of the protected mannose) is reacted with the N-Cbz-L-tryptophan methyl ester in the presence of a Lewis acid catalyst such as trimethylsilyl triflate (TMSOTf) at low temperature.
- The reaction is sensitive to conditions; temperature, solvent, and catalyst loading must be optimized to maximize yield and stereoselectivity.
- After glycosylation, the product is purified by chromatography.
Post-Glycosylation Modifications
- The acetyl group at the 6-O position is generally stable under glycosylation conditions but can be selectively removed or modified if needed.
- Benzyl protecting groups can be removed by catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) to yield free hydroxyls on the sugar.
- The carbobenzoxy group can be removed by hydrogenolysis if the free amine is desired.
- Methyl ester hydrolysis or further derivatization can be performed depending on the target application.
Detailed Reaction Conditions and Observations
| Step | Reagents/Conditions | Notes/Outcome |
|---|---|---|
| Benzylation of D-mannose | Benzyl bromide, NaH, DMF, room temperature | Selective protection of 2,3,4-OH groups; high yield of tris-benzylated sugar |
| Acetylation of 6-OH | Acetic anhydride, pyridine, 0–25 °C | Selective acetylation; mild conditions prevent over-acetylation |
| Formation of glycosyl donor | Trichloroacetonitrile, base (e.g., DBU), CH2Cl2 | Formation of trichloroacetimidate donor; highly reactive for glycosylation |
| Protection of L-tryptophan | Benzyl chloroformate, NaHCO3, aqueous-organic solvent | Efficient N-Cbz protection; mild conditions preserve stereochemistry |
| Esterification of carboxyl group | Methanol, acid catalyst (HCl, H2SO4) or DCC/DMAP | High yield of methyl ester; mild to avoid racemization |
| Glycosylation | TMSOTf, CH2Cl2, -78 to 0 °C | Sensitive to moisture and temperature; optimized to favor α-anomer formation |
| Deprotection | Pd/C, H2, MeOH or EtOAc | Removes benzyl and Cbz groups; acetyl group may remain or be selectively removed |
Research Findings and Optimization
- The reaction conditions, such as temperature and catalyst choice, dramatically affect the yield and stereoselectivity.
- Acetolysis following allylation is crucial to obtain the desired glycoside with high purity.
- Subsequent oxidation or hydrolysis steps can convert intermediates to aldehydic or acidic derivatives as needed for further transformations.
This research underlines the importance of precise control over reaction parameters in the synthesis of complex glycosylated tryptophan derivatives.
Summary Table of Key Synthetic Steps
| Synthetic Stage | Starting Material | Key Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| Protection of sugar hydroxyls | D-Mannose | Benzyl bromide, NaH, DMF | 2,3,4-tris-O-benzyl-α-D-mannopyranose |
| Acetylation | 2,3,4-tris-O-benzyl-α-D-mannopyranose | Ac2O, Pyridine | 6-O-acetyl-2,3,4-tris-O-benzyl-α-D-mannopyranose |
| Glycosyl donor formation | Protected sugar | Trichloroacetonitrile, DBU, CH2Cl2 | Trichloroacetimidate glycosyl donor |
| Amino protection | L-Tryptophan | Benzyl chloroformate, NaHCO3 | N-carbobenzoxy-L-tryptophan |
| Esterification | N-carbobenzoxy-L-tryptophan | MeOH, acid catalyst or DCC/DMAP | N-carbobenzoxy-L-tryptophan methyl ester |
| Glycosylation | Glycosyl donor + N-Cbz-L-tryptophan ester | TMSOTf, CH2Cl2, low temp | 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan methyl ester |
| Deprotection (optional) | Protected glycosylated product | Pd/C, H2, MeOH | Deprotected glycosylated tryptophan derivative |
Chemical Reactions Analysis
Types of Reactions
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include deprotected sugars, modified tryptophan derivatives, and various substituted benzyl ethers.
Scientific Research Applications
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester has several applications in scientific research:
Biology: The compound can be used in glycosylation studies to understand the role of sugar moieties in biological systems.
Industry: While not widely used industrially, the compound’s derivatives may find applications in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Unlike natural glycosides like Zygocaperoside or Isorhamnetin-3-O-glycoside , the target compound is fully synthetic, with protective groups enabling controlled reactivity in synthetic pathways .
- The Cbz and methyl ester groups enhance stability during peptide coupling reactions, a feature absent in unprotected natural glycosides.
Functional Group Comparisons
Protective Group Strategies :
- Benzyl (Phenylmethyl) Groups: Commonly used in carbohydrate chemistry to block hydroxyl groups during synthesis.
- Cbz (Carbobenzoxy) Protection: Widely employed in peptide synthesis to protect amines. This contrasts with natural amino acid glycosides (e.g., N-linked glycoproteins), which lack such synthetic modifications .
Analytical Characterization
The compound’s structural elucidation would likely employ NMR and mass spectrometry , akin to methods used for Zygocaperoside and Isorhamnetin-3-O-glycoside . For example:
- ¹H-NMR : Signals for benzyl (~7.3 ppm, aromatic protons), acetyl (~2.1 ppm), and tryptophan indole rings (~7.0–7.5 ppm) would dominate.
- 13C-NMR : Peaks corresponding to the Cbz carbonyl (~155 ppm) and ester carbonyl (~170 ppm) would be critical for confirmation.
Biological Activity
The compound 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan methyl ester is a complex glycosylated derivative of tryptophan. Its structural complexity suggests potential biological activities, particularly in neuropharmacology and enzymatic inhibition. This article reviews the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 749.91 g/mol. The structure includes a tryptophan moiety, which is known for its role in neurotransmitter synthesis and neuroprotective properties.
Neuroprotective Effects
Research indicates that tryptophan derivatives exhibit neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. A study involving tryptophan-derived alkaloids demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's pathology. The presence of the acetyl group in the compound may enhance its ability to cross the blood-brain barrier, thereby increasing its neuroprotective potential .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for specific enzymes. A related study on tryptophan derivatives found that certain modifications could lead to significant inhibition of AChE and BChE, with varying degrees of efficacy . The inhibition potency was quantified using IC50 values, revealing that modifications similar to those present in our compound could yield promising results for enzyme inhibition.
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound 1 | 86.9 | BChE |
| Compound 2 | 78.4 | BChE |
| Berberine (Control) | 11.5 | AChE |
Antioxidant Activity
Tryptophan derivatives have also been noted for their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is a contributor to various chronic diseases. The specific antioxidant capacity of this compound has yet to be extensively studied; however, its structural components suggest potential activity in this area.
Study on Tryptophan Derivatives
In a study focusing on tryptophan-derived compounds isolated from Hedera rhombea, several derivatives were evaluated for their biological activities, including AChE and BChE inhibition. This study highlighted the importance of structural modifications in enhancing biological activity . The findings suggest that similar modifications in our compound could lead to significant biological effects.
Synthesis and Biological Evaluation
A synthesis study on novel tryptophan derivatives indicated that specific modifications could lead to enhanced biological activities. These included reactions with various reagents that produced compounds with potential therapeutic applications . This underscores the importance of chemical structure in determining biological efficacy.
Q & A
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to measure binding kinetics with lectins or glycosidases.
- Molecular Dynamics Simulations : Model interactions with mannose-binding proteins, using docking scores to guide mutagenesis studies .
- Fluorescence Quenching : Label tryptophan residues (λ 280 nm) to monitor conformational changes upon target binding .
Validation : Cross-reference with crystallographic data from analogous α-C-mannosyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
